molecular formula C2H2ClF B1583420 1-Chloro-2-fluoroethylene CAS No. 460-16-2

1-Chloro-2-fluoroethylene

Cat. No. B1583420
CAS RN: 460-16-2
M. Wt: 80.49 g/mol
InChI Key: MTKHTBWXSHYCGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2-fluoroethylene, also known as 1-chloro-1,1-difluoroethylene and CFC-11, is a halogenated hydrocarbon that is used as a refrigerant and propellant in various industrial and commercial applications. It is also used as a precursor for the production of other halogenated hydrocarbons. In addition, it is used in the synthesis of pharmaceuticals, pesticides, and other chemicals. It has a low boiling point, making it suitable for use as a refrigerant. It is also used as a fire suppressant, solvent, and aerosol propellant.

Scientific Research Applications

Structural and Spectral Analysis

1-Chloro-2-fluoroethylene has been extensively studied for its molecular structure and spectral properties. Research has focused on determining its equilibrium structures for both cis and trans isomers, using experimental ground-state rotational constants and various quantum chemical calculations. These studies provide detailed insights into the geometrical differences between the two forms of 1-chloro-2-fluoroethylene, contributing significantly to our understanding of halogenated ethylenes (Puzzarini et al., 2006). Additionally, molecular structure investigations have been carried out both theoretically and experimentally, including the observation of isotopomers and the determination of rotational and quartic centrifugal distortion constants (Puzzarini et al., 2001).

Dipole Moment Studies

The dipole moment of cis-1-chloro-2-fluoroethylene has been a subject of interest. It has been evaluated using ab initio methods and confirmed through experimental measurements, offering valuable data for understanding molecular polarities and interactions (Gambi et al., 2000).

Preparation and Synthesis Techniques

The synthesis of 1-chloro-2-fluoroethylene has also been explored, including methods for producing isotopically enriched variants. These techniques are vital for facilitating further spectroscopic and structural studies of this compound (Baldan, 2004).

Applications in Electrolytes and Batteries

1-Chloro-2-fluoroethylene derivatives have found applications in the field of energy storage, particularly in lithium-ion batteries. Compounds like fluoroethylene carbonate, derived from 1-chloro-2-fluoroethylene, have been used as electrolyte additives to improve battery performance, demonstrating the broader applicability of this molecule in modern technology (McMillan et al., 1999).

Interaction with Other Molecules

The interactions of 1-chloro-2-fluoroethylene with other molecules, such as hydrogen fluoride, have been a focus of research. These studies reveal the balance among electrostatic, steric, and resonance effects in the structures of bimolecular complexes, enhancing our understanding of intermolecular interactions (Leung et al., 2016).

properties

IUPAC Name

(E)-1-chloro-2-fluoroethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2ClF/c3-1-2-4/h1-2H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKHTBWXSHYCGS-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/Cl)\F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501300430
Record name Ethene, 1-chloro-2-fluoro-, (1E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501300430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

80.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-fluoroethylene

CAS RN

2268-32-8, 460-16-2
Record name Ethene, 1-chloro-2-fluoro-, (1E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2268-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylene, 1-chloro-2-fluoro-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002268328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethene, 1-chloro-2-fluoro-, (1E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501300430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-2-fluoroethylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.642
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-2-fluoroethylene
Reactant of Route 2
1-Chloro-2-fluoroethylene
Reactant of Route 3
1-Chloro-2-fluoroethylene
Reactant of Route 4
1-Chloro-2-fluoroethylene
Reactant of Route 5
1-Chloro-2-fluoroethylene
Reactant of Route 6
1-Chloro-2-fluoroethylene

Citations

For This Compound
143
Citations
C Puzzarini, G Cazzoli, A Gambi… - The Journal of chemical …, 2006 - pubs.aip.org
… Equilibrium structures for the cis and trans isomer of 1-chloro-2-fluoroethylene are reported. … differences between the two forms of 1-chloro-2-fluoroethylene. They are also compared to …
Number of citations: 43 pubs.aip.org
HO Leung, MD Marshall - The Journal of Physical Chemistry A, 2016 - ACS Publications
… with (E)-1-chloro-2-fluoroethylene and vinyl fluoride suggests … We choose (E)- and (Z)-1-chloro-2-fluoroethylene as partners … We report here our work on (E)-1-chloro-2-fluoroethylene–…
Number of citations: 5 pubs.acs.org
JL Alonso, AG Lesarri, LA Leal, JC López - Journal of Molecular …, 1993 - Elsevier
… For the 35Cl isotopomer of ci.s‘-1-chloro-2-fluoroethylene the 51,; <— 505 transition was excluded from the fit because of reported second-order effects (4). The quadrupole coupling …
Number of citations: 42 www.sciencedirect.com
G Cazzoli, C Puzzarini, A Gambi… - The Journal of chemical …, 2006 - pubs.aip.org
… investigations of 1-chloro-2-fluoroethylene is … -1-chloro-2-fluoroethylene. The millimeter-wave and submillimeter-wave spectra of eight isotopic species of trans-1-chloro-2-fluoroethylene …
Number of citations: 21 pubs.aip.org
C Puzzarini, G Cazzoli, A Gambi - The Journal of chemical physics, 2003 - pubs.aip.org
… The equilibrium structure and molecular properties of trans-1-chloro-2-fluoroethylene have been investigated theoretically at high level of theory. Very accurate results are presented. As …
Number of citations: 11 pubs.aip.org
G Cazzoli, C Puzzarini, A Gambi - The Journal of chemical physics, 2004 - pubs.aip.org
… cis- and trans1-chloro-2-fluoroethylene assigning the vibrational … spectrum of trans-1chloro-2-fluoroethylene. In order to … moment of trans-1-chloro2-fluoroethylene,12 the detection and …
Number of citations: 11 pubs.aip.org
C Puzzarini, G Cazzoli, L Dore, A Gambi - … Chemistry Chemical Physics, 2001 - pubs.rsc.org
The molecular structure of cis-1-chloro-2-fluoroethylene has been investigated both … The structure of cis-1-chloro-2-fluoroethylene has been experimentally determined for the …
Number of citations: 15 pubs.rsc.org
A Gambi, G Cazzoli, L Dore, A Mazzavillani… - Physical Chemistry …, 2000 - pubs.rsc.org
… experimentally or theoretically for cis-1-chloro-2-fluoroethylene. These data are of considerable … This work deals with the equilibrium geometry of cis-1-chloro-2-fluoroethylene evaluated …
Number of citations: 9 pubs.rsc.org
RG Stone, WH Flygare - The Journal of Chemical Physics, 1968 - pubs.aip.org
… In a recent study of the microwave spectrum of cis-1-chloro-2-fluoropropene3 and earlier work on cis-1chloro-2-fluoroethylene,4 a near degeneracy between the 422 and 514 rotational …
Number of citations: 14 pubs.aip.org
HO Leung, MD Marshall, ND Khan - The Journal of Physical …, 2017 - ACS Publications
… Using the higher-resolution instrument, we observe 78–156 rotational transitions for the four isotopologues of (Z)-1-chloro-2-fluoroethylene–HCCH that contain the most abundant …
Number of citations: 8 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.